molecular formula C7H11F2NO2 B8195408 3,3-Difluoro-n-methoxy-n-methylcyclobutanecarboxamide

3,3-Difluoro-n-methoxy-n-methylcyclobutanecarboxamide

Cat. No.: B8195408
M. Wt: 179.16 g/mol
InChI Key: JHDHRDWYHMLHQS-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide is a chemical compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl, methoxy, and methyl groups

Preparation Methods

The synthesis of 3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents to introduce the difluoromethyl group into the cyclobutane ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide include other difluoromethylated cyclobutane derivatives. These compounds share structural similarities but differ in the nature and position of substituents on the cyclobutane ring. The uniqueness of this compound lies in its specific combination of difluoromethyl, methoxy, and methyl groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

3,3-difluoro-N-methoxy-N-methylcyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c1-10(12-2)6(11)5-3-7(8,9)4-5/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDHRDWYHMLHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC(C1)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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